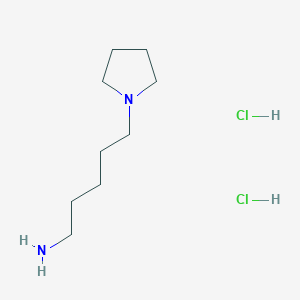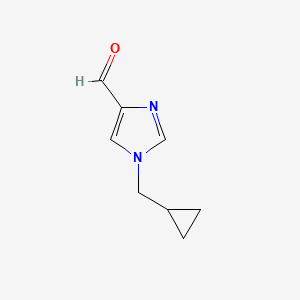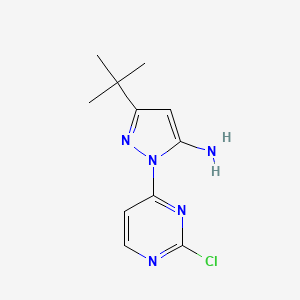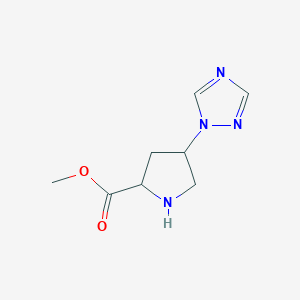
Methyl 3-chloro-4-cyclopropylbenzoate
Vue d'ensemble
Description
Methyl 3-chloro-4-cyclopropylbenzoate is a synthetic organic compound, commonly referred to as MCCB, with a molecular formula of C10H9ClO2. It is a member of the class of compounds known as benzoic acid esters, and is used in a variety of applications in the pharmaceutical, agrochemical, and food industries. MCCB is a colorless, odorless, crystalline solid with a melting point of 106-107 °C. It is soluble in water and ethanol, and is stable under normal conditions.
Applications De Recherche Scientifique
MCCB is used in a variety of scientific research applications, including in the study of the structure and function of proteins, enzymes, and other biomolecules. It is also used as a reactant in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a reagent in the synthesis of drugs and other pharmaceutical products.
Mécanisme D'action
MCCB acts as a substrate for certain enzymes, such as cyclooxygenase, lipoxygenase, and cytochrome P450. It also acts as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, MCCB can act as an agonist or antagonist of certain G protein-coupled receptors.
Biochemical and Physiological Effects
MCCB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antinociceptive, and anti-allergic effects. It has also been shown to have an analgesic effect, and to be effective in the treatment of certain types of cancer. In addition, it has been shown to have a protective effect against oxidative stress and to be effective in the treatment of certain types of depression.
Avantages Et Limitations Des Expériences En Laboratoire
MCCB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable under normal conditions. In addition, it is soluble in both water and ethanol, making it easy to work with in a variety of laboratory settings. However, it is important to note that MCCB is a synthetic compound and may have unknown effects on humans and other organisms. Therefore, it is important to exercise caution when working with this compound in laboratory experiments.
Orientations Futures
Future research on MCCB should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should be done to explore its potential applications in the pharmaceutical, agrochemical, and food industries. Additionally, further research should be done to assess the safety of MCCB and its potential toxic effects. Finally, further research should be done to explore its potential interactions with other compounds and its potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 3-chloro-4-cyclopropylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQBJILZWAIQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1472056.png)


![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)


![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1472071.png)




